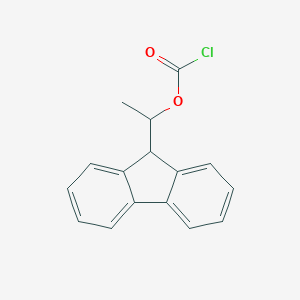

(+)-1-(9-Fluorenyl)ethyl chloroformate

概要

説明

(+)-1-(9-Fluorenyl)ethyl chloroformate is a highly fluorescent compound commonly used as a chiral derivatizing agent for the separation of racemates prior to reversed-phase high-performance liquid chromatography (HPLC) analysis . This compound is particularly valuable in analytical chemistry for its ability to separate enantiomers of amino acids and other chiral molecules .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (+)-1-(9-Fluorenyl)ethyl chloroformate typically involves the reaction of 9-fluorenylmethanol with phosgene or a phosgene equivalent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

化学反応の分析

Core Reaction Mechanisms

FLEC undergoes nucleophilic substitution reactions at the chloroformate group (-O-CO-Cl). The chlorine atom acts as a leaving group, facilitating reactions with nucleophiles like amines, alcohols, and thiols. Key products include fluorescent carbamates, carbonates, and thiocarbonates, which enhance detectability in chromatographic analyses .

General Reaction Scheme :

Nu-H = Nucleophile (e.g., amino acids, amines)

Derivatization of Amino Acids

FLEC reacts with α-amino acids to form stable, fluorescent carbamate derivatives. This reaction is critical for enantiomeric separation via HPLC or CE-MS .

Example :

-

L/D-BMAA Analysis : FLEC derivatizes β-methylamino alanine (BMAA) enantiomers, enabling separation by LC-MS/MS. Enzymatic hydrolysis (using Pronase) preserves stereochemistry, avoiding racemization seen in acid hydrolysis .

Reaction Conditions and Optimization

Critical Note : FLEC is moisture-sensitive. Acetone solutions (18 mM) are preferred to minimize hydrolysis .

Stability and Competing Reactions

FLEC’s reactivity is influenced by:

-

Hydrolysis : In aqueous environments, FLEC hydrolyzes to 9-fluorenylethanol and CO₂, reducing derivatization efficiency .

-

Side Reactions : Competing reactions with hydroxyl or thiol groups may occur if primary amines are absent .

Comparative Reactivity

| Compound | Reactivity with FLEC | Key Difference |

|---|---|---|

| Fmoc-Cl | High | Less fluorescent derivatives. |

| Dansyl Chloride | Moderate | Requires UV detection . |

| Ethyl Chloroformate | High | Lacks chiral discrimination . |

Limitations and Mitigation Strategies

-

Hydrolysis Sensitivity : Use anhydrous solvents and controlled humidity .

-

Fluorescence Quenching : Avoid heavy metal contaminants in buffers .

This compound’s versatility in chiral derivatization stems from its unique balance of reactivity and fluorescence. Its applications span pharmaceuticals, environmental analysis, and metabolomics, though careful optimization of reaction conditions is essential to mitigate hydrolysis and side reactions .

科学的研究の応用

Chemistry

4H-Benzo[def]carbazole serves as a building block for synthesizing more complex organic molecules. Its unique electronic properties make it valuable for developing materials used in electronic devices such as:

- Organic Light-Emitting Diodes (OLEDs)

- Photovoltaic cells

The compound's ability to act as an electron donor or acceptor is crucial for these applications.

Biology

Research indicates that 4H-Benzo[def]carbazole exhibits potential biological activities , including:

- Anticancer Properties : The compound can intercalate into DNA, disrupting replication and leading to cell death. This characteristic is particularly relevant in cancer therapy.

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties, making them candidates for developing new antibiotics.

Medicine

Ongoing research explores the therapeutic potential of 4H-Benzo[def]carbazole in treating various diseases. Its ability to interact with biological targets positions it as a promising candidate for drug development. Notably, its derivatives have been studied for their efficacy against cancer cell lines, demonstrating potent anti-proliferative effects.

Industrial Applications

In industry, 4H-Benzo[def]carbazole is utilized in the production of advanced materials due to its excellent photophysical properties. Its applications include:

- Organic Electronics : The compound's unique electronic characteristics make it suitable for use in organic semiconductors and transistors.

- Fluorescent Materials : The compound is employed in creating fluorescent dyes and pigments due to its strong luminescence properties.

Case Studies

- Anticancer Activity : A study demonstrated that 4H-Benzo[def]carbazole derivatives exhibited significant cytotoxicity against breast carcinoma cell lines (MDA MB231) with IC50 values in the nanomolar range. The mechanism involved DNA intercalation and apoptosis induction .

- Photophysical Properties : Research highlighted the absorption and emission maxima of 4H-Benzo[def]carbazole ranging from 230–410 nm and 345–520 nm respectively. These properties are critical in designing materials for OLED applications .

- Biological Evaluation : In silico studies have indicated that certain derivatives show promising acetylcholinesterase inhibitory activity, suggesting potential therapeutic effects against neurodegenerative diseases like Alzheimer's .

作用機序

The mechanism by which (+)-1-(9-Fluorenyl)ethyl chloroformate exerts its effects involves the formation of a covalent bond between the chloroformate group and the nucleophile. This reaction results in the formation of a stable chiral derivative that can be analyzed using chromatographic techniques. The molecular targets are typically amino acids, peptides, and other chiral molecules, and the pathways involved include nucleophilic substitution and esterification reactions.

類似化合物との比較

Similar Compounds:

- Ethyl chloroformate

- Methyl chloroformate

- Isobutyl chloroformate

- (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride

Uniqueness: What sets (+)-1-(9-Fluorenyl)ethyl chloroformate apart from similar compounds is its high fluorescence and its ability to form stable chiral derivatives. This makes it particularly useful in analytical applications where sensitivity and specificity are crucial.

生物活性

(+)-1-(9-Fluorenyl)ethyl chloroformate, commonly referred to as (+)-FLEC, is a chiral derivatizing agent utilized primarily in the analytical chemistry field for the separation of enantiomers, particularly α-amino acids. Its unique structure, characterized by a fluorenyl group, imparts significant fluorescence properties that enhance its utility in various analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Micellar Electrokinetic Chromatography (MEKC) .

- Molecular Formula : C₁₆H₁₃ClO₂

- Molecular Weight : 272.73 g/mol

- Solubility : Typically available as a solution in acetone at a concentration of 18 mM.

The compound functions through a process known as chiral derivatization, where it reacts with amino acids to form stable diastereomers. This reaction alters the retention times of the derivatives during chromatographic analysis, allowing for effective separation and identification based on their distinct physical and chemical properties .

The primary interaction of (+)-FLEC occurs with the amino group of amino acids, forming carbamate bonds that enhance the detectability of these compounds in analytical methods. The reaction can be summarized as follows:

- Reaction with Amino Acids : The chloroformate group reacts with the amino group of amino acids, resulting in the formation of a stable derivative and releasing hydrochloric acid.

- Chromatographic Separation : The resulting diastereomers exhibit different retention times in chromatographic systems, facilitating their separation .

Biological Activity and Applications

While specific biological activities of (+)-FLEC are not extensively documented, its role as a chiral derivatizing agent implies potential influences on the biological activity of modified compounds. The derivatives formed can exhibit varied pharmacokinetic and pharmacodynamic properties, affecting their interactions with biological targets .

Key Applications:

- Chiral Analysis : Used for analyzing α-amino acids and other chiral compounds in pharmaceutical research to ensure enantiomeric purity.

- Biological Studies : Employed in studies examining amino acid stereochemistry and their biological implications.

- Environmental Monitoring : Applied in the analysis of environmental samples for the presence of specific enantiomers .

Research Findings and Case Studies

Several studies have demonstrated the efficacy of (+)-FLEC in various analytical contexts:

- Chiral Separation Techniques :

- Pharmaceutical Analysis :

- Environmental Applications :

Comparative Analysis

The following table summarizes comparable compounds and their unique features relative to (+)-FLEC:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (−)-1-(9-Fluorenyl)ethyl chloroformate | Chiral Derivatizing Agent | Enantiomer of (+)-FLEC; similar applications |

| 2,2,2-Trichloroethyl chloroformate | Chloroformate Derivative | More reactive; less selective for amino acids |

| N-(9-Fluorenylmethoxycarbonyl)amino acids | Fluorene-based Derivative | Used for peptide synthesis; different reactivity |

特性

IUPAC Name |

1-(9H-fluoren-9-yl)ethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRVOKMRHPQYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910337 | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107474-79-3, 154479-90-0 | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107474793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(9H-Fluoren-9-yl)ethyl carbonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(9-Fluorenyl)ethyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。